molecular formula C20H17ClN2O4S B11102661 2-chloro-N-(2-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide

2-chloro-N-(2-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B11102661
M. Wt: 416.9 g/mol
InChI Key: ZVWAUUREZXSOSM-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide is an organic compound with a complex structure that includes a chloro group, a hydroxyphenyl group, and a methyl(phenyl)sulfamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps, including the introduction of the chloro group, the hydroxyphenyl group, and the methyl(phenyl)sulfamoyl group. The specific synthetic route and reaction conditions can vary, but common methods include:

    Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce the amino group.

    Sulfamoylation: The methyl(phenyl)sulfamoyl group can be introduced using sulfonyl chlorides in the presence of a base.

    Coupling Reactions: The final coupling of the hydroxyphenyl group can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

2-chloro-N-(2-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit key enzymes or disrupt cell membranes. Its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-hydroxyphenyl)benzamide: Lacks the methyl(phenyl)sulfamoyl group.

    N-(2-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide: Lacks the chloro group.

    2-chloro-5-[methyl(phenyl)sulfamoyl]benzamide: Lacks the hydroxyphenyl group.

Uniqueness

2-chloro-N-(2-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide is unique due to the presence of all three functional groups (chloro, hydroxyphenyl, and methyl(phenyl)sulfamoyl) on the benzamide core

Properties

Molecular Formula

C20H17ClN2O4S

Molecular Weight

416.9 g/mol

IUPAC Name

2-chloro-N-(2-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide

InChI

InChI=1S/C20H17ClN2O4S/c1-23(14-7-3-2-4-8-14)28(26,27)15-11-12-17(21)16(13-15)20(25)22-18-9-5-6-10-19(18)24/h2-13,24H,1H3,(H,22,25)

InChI Key

ZVWAUUREZXSOSM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3O

Origin of Product

United States

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